Alumina

Description

Properties

IUPAC Name |

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

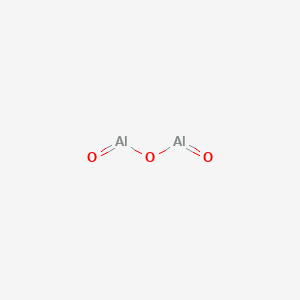

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Fabrication Methodologies for Alumina

Solution-Based Synthesis Routes

Solution-based methods offer excellent control over the nucleation and growth of alumina (B75360) particles, enabling the production of high-purity, homogeneous powders and nanostructures at relatively low processing temperatures.

Sol-gel processing is a versatile chemical route involving the transformation of a liquid "sol" (a colloidal suspension) into a solid "gel" network, followed by drying and calcination to yield the final this compound product. This method allows for precise tuning of the material's structure and texture by adjusting primary preparation factors such as pH, water content, and solvent nature thegoodscentscompany.comfishersci.fi.

Key Aspects and Research Findings:

Precursors: Common precursors include aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) and aluminum isopropoxide (Al(O-i-Pr)₃) thegoodscentscompany.comwikipedia.org.

Control Parameters: Studies have shown that varying calcination temperature significantly influences the textural properties and structures of mesoporous this compound. For instance, increasing calcination temperature leads to an increase in pore size and a decrease in pore volume thegoodscentscompany.com. The addition of dispersants can prevent particle aggregation thegoodscentscompany.com.

Templating Agents: Chitosan has been successfully employed as a templating agent to synthesize spherical mesoporous this compound beads with controlled particle diameters. A 1:0.75 this compound:chitosan molar ratio yielded uniform spherical particles with an average diameter of approximately 0.92 mm thegoodscentscompany.com.

Phase Transformation: The sol-gel method can produce various this compound phases. Gamma-alumina (γ-Al₂O₃) typically starts forming at around 800 °C with crystallite sizes of approximately 11.5 nm. Further sintering at higher temperatures (e.g., 1100 °C and above) leads to the transformation to alpha-alumina (α-Al₂O₃), with crystallite sizes increasing to around 49 nm wikipedia.org.

Properties: Sol-gel derived this compound often exhibits high specific surface area, uniform pore size distribution, superior homogeneity, and high thermal stability thegoodscentscompany.comfishersci.fiamericanelements.com.

Table 1: Influence of Calcination Temperature on this compound Crystallinity and Adsorption Capacity (Sol-Gel Method) thegoodscentscompany.com

| Calcination Temperature (°C) | This compound Phase | Crystallite Size (nm) | Adsorption Capacity for Cu²⁺ (%) |

| 600 | γ-Al₂O₃ | - | 70.4 |

| 700 | γ-Al₂O₃ | - | 71.6 |

| 800 | γ-Al₂O₃ | 15.5 | 76.7 |

| 900 | γ-Al₂O₃ | - | 78.4 |

| 1000 | γ-Al₂O₃ | - | 82.1 |

| 1100 | α-Al₂O₃ | 46.6 | - |

| 1200 | α-Al₂O₃ | 49.1 | - |

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically above the boiling point of water. This method is advantageous for producing high-purity, highly crystalline this compound powders with controlled morphologies and low agglomeration levels, often without requiring high-temperature calcination or extensive milling sigmaaldrich.comnih.gov.

Key Aspects and Research Findings:

Precursors and Conditions: Aluminum hydroxide (B78521) (Al(OH)₃) is a common precursor, reacting with water in a sealed container to form a slurry nih.gov. Other precursors include aluminum ammonium (B1175870) sulfate (B86663) hydrate (B1144303), urea, and aluminum nitrate nonahydrate nih.govnih.govuni-goettingen.de.

Temperature and Pressure: Hydrothermal conditions typically range from 380–435 °C under 6.9–14.5 MPa pressure for several days to obtain alpha-alumina powders nih.gov. Boehmite (AlOOH) can be formed at lower temperatures (150–200 °C) fishersci.ca.

Morphology Control: This technique allows for the synthesis of diverse morphologies, including equiaxed particles, microspheres, microfibers, 3D hierarchical structures, nanotubes, and nanoleaves, by adjusting parameters like temperature, precursor type, seeds, and chemical additives sigmaaldrich.comnih.govnih.govresearchgate.net. For instance, boehmite microspheres and microfibers can be fabricated by adjusting hydrothermal temperature nih.gov.

Product Quality: Hydrothermally synthesized alpha-alumina powders have demonstrated up to 100% phase purity and 99.98% chemical purity, with primary particle sizes ranging from 100 nm to 40 µm nih.gov. Gamma-alumina nanotubes synthesized hydrothermally using aluminum nitrate nonahydrate and CTAB exhibited a high BET surface area of 203.73 m²/g uni-goettingen.de.

Table 2: Characteristics of Hydrothermally Synthesized Alpha-Alumina Powders nih.gov

| Property | Range/Value |

| Phase Purity | Up to 100% α-Al₂O₃ |

| Chemical Purity | 99.98% |

| Morphology | Equiaxed |

| Aggregation Levels | Low |

| Primary Particle Size | 100 nm to 40 µm |

| Reproducibility | High |

| Synthesis Conditions | 380–435 °C, 6.9–14.5 MPa, 1–10 days |

| Precursors | Aluminum hydroxides, with/without seeds, H₂O₂, H₂SO₄, dopants |

Precipitation methods involve the formation of solid this compound precursors from a solution through a chemical reaction, often followed by calcination to obtain the desired this compound phase. This approach is considered efficient and cost-effective for producing this compound nanopowders with high purity uni.lu.

Key Aspects and Research Findings:

Precursors and Agents: Common precursors include aluminum nitrate and aluminum chloride, with ammonium hydroxide often used as a precipitating agent uni.lu. Sodium aluminate solutions and aluminum sulfate are also utilized, particularly in variations of the Bayer process.

Mechanism: The precipitation of aluminum hydroxide from a supersaturated sodium aluminate solution is a critical step in the Bayer process. Homogeneous precipitation methods are also of interest.

Control of Properties: The type of aluminum salt and precipitating agent significantly influence the specific surface area of the resulting this compound. For instance, using aluminum nitrate and ammonia (B1221849) can yield this compound with a specific surface area of 211 m²/g, whereas aluminum chloride and ammonia result in a lower surface area of 58 m²/g.

Phase Transformation and Particle Size: Crystalline boehmite is typically formed as an intermediate precipitate, which then dehydrates upon heating to yield different this compound phases. Gamma-alumina (γ-Al₂O₃) phases appear after calcination at around 550 °C, while alpha-alumina (α-Al₂O₃) is produced at higher temperatures, such as 1400 °C. The precipitation method can form both γ and α phases at lower temperatures compared to sol-gel methods. Spherical alpha-alumina with particle sizes ranging from 10-50 nm can be achieved by co-precipitation.

Enhanced Precipitation: Adding agglomerated active aluminum hydroxide seeds can enhance the precipitation rate of coarse aluminum hydroxide from sodium aluminate solutions, achieving a 50% precipitation rate within 10 hours at 25 °C with 20 g/L seed concentration.

Table 3: Effect of Precursor and Precipitating Agent on this compound Specific Surface Area

| Aluminum Salt | Precipitating Agent | Specific Surface Area (m²/g) |

| Aluminum Nitrate | Ammonia | 211 |

| Aluminum Chloride | Ammonia | 58 |

Gas-Phase Deposition and Coating Technologies

Gas-phase deposition techniques are widely used for producing thin films and coatings of this compound, offering excellent control over film thickness, uniformity, and crystalline structure.

CVD involves the chemical reaction of volatile precursor molecules on a heated substrate surface, leading to the deposition of a thin film. This method is routinely used for high-quality this compound films, particularly for protective coatings.

Key Aspects and Research Findings:

Precursors: A wide variety of precursors are used, including aluminum trichloride (B1173362) (AlCl₃), aluminum isopropoxide, trimethylaluminum (B3029685) (Al₂(CH₃)₆), triethylaluminum (B1256330) (Al₂(C₂H₅)₆), aluminum acetylacetonate (B107027) (Al(C₅H₇O₂)₃), and alkylaluminum alkoxide compounds like triethyldialuminum tri-sec-butoxide.

Reaction Chemistry: The hydrolysis of aluminum trichloride in the presence of excess hydrogen at around 1050 °C and low pressure (ca. 1 Torr) is a common CVD reaction for this compound. Metal-organic chemical vapor deposition (MOCVD) using precursors like aluminum alkoxides (e.g., aluminum isopropoxide) allows for deposition at lower temperatures.

Film Properties and Control:

High Vacuum CVD (HV-CVD): HV-CVD using aluminum isopropoxide as a precursor can produce pure this compound films with deposition rates from 1 to 50 nm/min. The presence of oxidizing agents can reduce the activation energy of the deposition process from 33.1 ± 8.2 kJ/mol to 11.4 ± 5.3 kJ/mol.

Density and Refractive Index: Lower deposition temperatures generally lead to higher film density and higher refractive index (e.g., 1.65 ± 0.01 at low temperature vs. 1.35 ± 0.01 at high temperature at 632 nm wavelength).

Stoichiometry and Purity: Deposited this compound films are typically near-stoichiometric (e.g., 35 ± 5 at% Al and 65 ± 5 at% O) with minimal carbon contamination.

Phase Formation: Amorphous this compound layers can be deposited at relatively low temperatures (e.g., 370 °C for AISI 1018 steel using DLI-MOCVD). Crystalline oxide phases, especially the thermodynamically stable alpha-alumina, often require temperatures higher than 1000 °C.

Adhesion and Wear Resistance: CVD this compound coatings are known for their beneficial mechanical, chemical, and thermal properties, making them widely used as protective coatings on cemented carbide cutting tools.

Table 4: CVD Process Parameters and this compound Film Properties

| Parameter/Property | Value/Range | Notes |

| Precursor | Aluminum isopropoxide | |

| Deposition Rate | 1 to 50 nm/min | Achieved with HV-CVD |

| Activation Energy | 33.1 ± 8.2 kJ/mol (without oxidizer) | Reduced to 11.4 ± 5.3 kJ/mol with sufficient oxidizing agent |

| Refractive Index | 1.65 ± 0.01 (low temp) to 1.35 ± 0.01 (high temp) | At 632 nm wavelength; inversely related to deposition temperature |

| Composition (EDX/XPS) | 35 ± 5 at% Al, 65 ± 5 at% O | Nearly stoichiometric, without carbon contamination |

| Substrate Temperature | Lower temperatures yield higher density films |

PVD encompasses various vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum and deposited onto a substrate as a thin film. PVD is crucial for applying hard, thin, and highly adherent coatings, often at lower temperatures compared to CVD.

Key Aspects and Research Findings:

Techniques: Common PVD methods include reactive magnetron sputtering, arc evaporation, ion plating, and enhanced sputtering. Reactive high power impulse magnetron sputtering (HiPIMS) is a technology developed for depositing crystalline this compound.

Target Materials and Gases: Pure aluminum is often used as the target material, with argon (Ar) and oxygen (O₂) gas mixtures forming the reactive atmosphere for this compound deposition. Alloying aluminum targets with chromium (Cr), molybdenum (Mo), or tungsten (W) can improve process stability and reduce arcing events during reactive magnetron sputtering.

Deposition Conditions: PVD processes are typically carried out under high vacuum at temperatures between 150 and 500 °C. However, research has shown successful deposition of alpha-alumina at higher substrate temperatures, such as 650 °C, using reactive HiPIMS. Some studies explore temperatures above 700 °C for PVD this compound.

Film Properties:

Crystalline Phases: While lower PVD temperatures often favor metastable this compound polymorphs (e.g., γ, θ, κ, amorphous), techniques like HiPIMS can facilitate the formation of alpha-alumina even at 650 °C.

Hardness and Adhesion: PVD this compound coatings exhibit high hot hardness, high thermal stability, and low adhesion tendency, making them valuable for cutting tools. Coatings with incorporated this compound particles can significantly increase the hardness of copper films americanelements.com.

Microstructure and Residual Stress: PVD processes can induce compressive residual stress in coatings, which counteracts crack propagation and improves the performance of cutting tools.

Table 5: PVD Techniques and Resulting this compound Film Characteristics

| PVD Technique | Target Material | Substrate Temperature (°C) | This compound Phase Formed | Key Properties |

| Reactive Magnetron Sputtering | Pure Al | 500–650 | α-Al₂O₃ | High deposition rate, improved crater wear resistance |

| Reactive Magnetron Sputtering (HiPIMS) | Pure Al | 650 | α-Al₂O₃ | Crystalline oxide coating, stable growth |

| Magnetron Sputter Ion Plating (MSIP) | (Ti,Al)N / γ-Al₂O₃ | - | γ-Al₂O₃ | High hot hardness, thermal stability, low adhesion |

| High-Speed PVD | - | 570, 780 | α-Al₂O₃, γ-Al₂O₃ | Increased ηIT at higher temperatures, compressive residual stress |

Physical Vapor Deposition (PVD) Techniques

Reactive Sputtering for this compound Thin Films

Reactive sputtering is a physical vapor deposition (PVD) technique widely employed for depositing insulating compounds, such as this compound, which are challenging to prepare using conventional direct current (DC) sputtering methods. In this process, a metallic aluminum target is sputtered in a reactive gas mixture, typically argon (Ar) and oxygen (O₂), leading to the formation of this compound on the substrate surface. diva-portal.orgaip.orgcore.ac.uk

A common challenge in planar DC reactive sputtering is target poisoning, where an insulating compound layer forms on the target surface as the partial pressure of the reactive gas increases. This can lead to a sharp decline in deposition rate, charge buildup, arcing, and particulate formation, potentially introducing defects like pinholes into the growing film. aip.org While radiofrequency (RF) reactive sputtering can mitigate some of these issues, it often results in lower deposition rates. aip.org

Innovations like hollow cathode sputtering (HCS) sources have been developed to address these problems. HCS sources can achieve high deposition rates and coat complex surfaces without exhibiting the hysteresis behavior typically observed in planar reactive sputtering systems, maintaining stability across various operating points without requiring feedback control. aip.org Studies have shown that increasing oxygen concentration in the sputtering gas can increase the deposition rate of pure this compound thin films, even at very low-power densities. aip.org

This compound thin films deposited via reactive sputtering exhibit a range of properties depending on the deposition parameters. For instance, films can show transmittances between 89% and 91% for thicknesses ranging from 100 to 300 nm on glass and polycarbonate substrates. naturalspublishing.com Optimal conditions, such as an RF sputtering power of 1200 W (90 kW/m²), an Argon gas flow rate of 500 sccm, and a target-to-substrate distance of 50 mm, can yield nearly 91% transmittance. naturalspublishing.com The hardness of this compound films has been observed to increase with film thickness, ranging from 1 to 7 GPa, with corresponding elastic modulus values from 106 to 126 GPa. naturalspublishing.com

Table 1: Typical Properties of this compound Thin Films Deposited by Reactive Sputtering

| Property | Value Range / Condition | Reference |

| Transmittance | 89-91% (100-300 nm thickness on glass/polycarbonate) | naturalspublishing.com |

| Hardness | 1-7 GPa (increasing with film thickness) | naturalspublishing.com |

| Elastic Modulus | 106-126 GPa (corresponding to hardness) | naturalspublishing.com |

| Optimal Transmittance | ~91% (at 1200 W RF power, 500 sccm Ar, 50 mm distance) | naturalspublishing.com |

High Power Impulse Magnetron Sputtering (HiPIMS) in this compound Deposition

High Power Impulse Magnetron Sputtering (HiPIMS), also known as High Power Pulsed Magnetron Sputtering (HPPMS), is an advanced PVD technique that applies high-power pulses to a conventional sputtering magnetron at a low duty cycle. diva-portal.orgsvc.orgcuni.cz This results in a highly ionized deposition flux with a broad energy distribution, while maintaining moderate average power and target heating. diva-portal.org

A key advantage of HiPIMS for this compound deposition is its ability to generate a highly ionized plasma, where the ionization degree of sputtered metal atoms can exceed 50%. svc.orgcuni.czmdpi.com This energetic ion bombardment significantly improves coating properties, leading to increased film density, enhanced adhesion, and smoother surface morphology. mdpi.com Reactive HiPIMS deposition of oxides, including this compound, has proven feasible, offering improved process properties such as reduced or eliminated hysteresis effects and higher deposition rates due to suppressed target poisoning. diva-portal.orgsvc.orgacs.org

HiPIMS enables the deposition of crystalline α-alumina coatings at significantly lower substrate temperatures (as low as 650 °C) compared to conventional chemical vapor deposition (CVD) methods, which typically require around 1000 °C. diva-portal.org Films deposited at 575 °C can consist of γ-alumina, while those grown at 500 °C or lower may be X-ray amorphous. diva-portal.org Process parameters such as a pulse length of 35 µs and a repetition frequency of 1 kHz have been utilized, with total pressures around 0.8 Pa and an O₂ to Ar gas flow ratio of approximately 2% for stable stoichiometric this compound deposition. diva-portal.org HiPIMS-deposited this compound films can exhibit nano hardness values in the range of 7-9.5 GPa. svc.org

Atomic Layer Deposition (ALD) for Conformal this compound Coatings

Atomic Layer Deposition (ALD) is a high-precision thin film deposition method ideally suited for bottom-up nanomanufacturing, offering atomic-level control over layer thickness and composition. ugent.beseanclancy.org The ALD process relies on alternating exposures of the growing film to chemical precursors and co-reactants, which interact with the surface in a self-limiting manner. ugent.be Each ALD cycle typically results in the deposition of sub-monolayers over the entire sample surface. ugent.be

A key selling point of ALD, particularly for this compound, is its exceptional conformality. ugent.be This intrinsic property allows for the uniform coating of complex three-dimensional (3D) substrates, including high aspect ratio nanoscale features, porous substrates, membranes, and powders, with films of uniform thickness. ugent.beinredox.commdpi.comncsu.edu For this compound (Al₂O₃) ceramic thin films, common precursors include trimethyl aluminum (Al(CH₃)₃, TMA) and water. seanclancy.orgmdpi.com

ALD-grown this compound coatings are highly valued for their high film density and transparency, making them suitable as thin-film passivation layers in flexible optoelectronic devices and for hermetic protection in electronic components. seanclancy.orgmdpi.com ALD processes typically operate in the temperature range of 100-350 °C. ugent.be Plasma-enhanced ALD (PE-ALD) can further enable film growth at lower temperatures and higher growth rates by generating reactive radicals through plasma. ugent.be The ability of ALD to deposit moisture-impermeable ceramic thin films has led to its investigation for circuit protection in demanding applications. seanclancy.org

Powder Processing and Consolidation Techniques

Powder processing and consolidation are critical steps in the manufacturing of bulk this compound ceramics, directly influencing their final density, mechanical properties, and microstructure.

Advanced Sintering Methodologies

Sintering is a fundamental process in powder metallurgy and ceramics production, involving the densification of a green body into a dense solid object at high temperatures, typically above 1500-1800 °C for this compound, without reaching its melting point (2050 °C). fountyltech.commdpi.com Optimizing the sintering of this compound ceramics is crucial for improving their density, mechanical properties, and microstructure uniformity. fountyltech.com

Conventional Sintering Optimization

Conventional sintering typically involves pressureless sintering in an electrical or vacuum furnace, with or without an inert atmosphere. mdpi.com Optimization strategies focus on several key aspects:

Sintering Additives: The addition of small amounts of sintering additives, such as 0.1-0.5 wt% magnesium oxide (MgO), can inhibit abnormal grain growth and promote densification. fountyltech.com Introducing toughening phases like 3-5 wt% zirconia (ZrO₂) can improve fracture toughness through phase transformation toughening. fountyltech.com Dispersants are used to improve slurry rheological properties and prevent particle agglomeration. fountyltech.com

Molding Process Optimization: Techniques like isostatic pressing (cold isostatic pressing (CIP) or hot isostatic pressing (HIP)) are employed to ensure uniform green body density and reduce sintering shrinkage differences. fountyltech.com

Sintering System Optimization:

Temperature Rise Period: A slow warming rate (1-5 °C/min) up to 600 °C is recommended to ensure complete decomposition of organic binders. fountyltech.com An appropriate increase in heating rate (5-10 °C/min) within the 1200-1400 °C range can shorten sintering time. fountyltech.com

Heat Preservation Phase: Sintering temperatures typically range from 1500-1700 °C, with holding times of 1-4 hours, depending on powder size and additives. fountyltech.com The addition of MgO can allow for a reduction in sintering temperature (1450-1600 °C). fountyltech.com

Cooling Phase: A controlled cooling rate (< 5 °C/min) is vital to avoid cracking caused by thermal stress, though faster cooling rates can be applied below 1000 °C. fountyltech.com

Sintering Atmosphere and Environment: Air sintering is common for conventional this compound ceramics due to its low cost, but volatile impurities must be considered. fountyltech.com Inert atmospheres (nitrogen or argon) are suitable for high-purity or doped this compound to prevent reaction with the atmosphere. fountyltech.com Vacuum sintering can promote densification and reduce pores but requires control over volatile loss. fountyltech.com

Optimal conventional sintering parameters for achieving maximum density in Al₂O₃ ceramics have been determined, such as a heating rate of 7 °C/min, a sintering temperature of 1625 °C, and a holding time of 6 hours, resulting in relative densities from 96.55% to 98.06%. mdpi.comsemanticscholar.org

Table 2: Optimized Parameters for Conventional this compound Sintering

| Parameter | Optimal Value / Range | Reference |

| Sintering Temperature | 1625 °C (for max density) / 1500-1700 °C (general) | fountyltech.commdpi.com |

| Heating Rate | 7 °C/min (for max density) / 5-10 °C/min (general) | fountyltech.commdpi.com |

| Holding Time | 6 hours (for max density) / 1-4 hours (general) | fountyltech.commdpi.com |

| Relative Density | 96.55-98.06% | mdpi.comsemanticscholar.org |

| Additives | 0.1-0.5 wt% MgO, 3-5 wt% ZrO₂ | fountyltech.com |

Two-Step Sintering for Microstructure Control

Two-step sintering (TSS) is an advanced and cost-effective method designed to achieve near-theoretical density in ceramic materials while effectively controlling grain growth, particularly beneficial for ultrafine or nanocrystalline powders. scientific.netresearchgate.netmdpi.commdpi.comscispace.com This technique was first proposed by Chen et al. in 2000. mdpi.com

The principle of TSS involves an initial rapid densification step at a higher temperature, followed by a prolonged holding period at a lower temperature. mdpi.com This strategy aims to achieve significant densification (e.g., up to 85% relative density) in the first step, and then to suppress grain boundary migration and inhibit abnormal grain growth during the second, lower-temperature step, allowing densification to continue primarily through grain boundary diffusion. mdpi.comscispace.com

Studies on ultrafine this compound have demonstrated that TSS significantly influences the final microstructure, allowing for precise control over both grain size and density. scientific.net For instance, TSS has been shown to reduce average grain size from approximately 3 µm to 2 µm while increasing bulk densities. mdpi.com The inclusion of zirconia (ZrO₂) has also been found to be effective in controlling densification and grain size in this compound through TSS. researchgate.net

TSS has successfully achieved fully dense this compound (up to 98% relative density) with controlled grain growth, often resulting in grain sizes less than five times the initial powder size. scispace.com Ceramics processed with TSS can exhibit enhanced mechanical properties, including excellent hardness (up to 18 GPa) and fracture toughness (up to 4 MPa·m¹/²). scispace.com Favorable TSS conditions for maximal apparent density in this compound samples include a second sintering step temperature of 1400 °C, a heating rate of 4 °C/min, and a holding time of 5 hours. mdpi.com

Table 3: Properties of this compound Processed by Two-Step Sintering (TSS)

| Property | Value / Observation | Reference |

| Relative Density | Up to 98% (fully dense) | scispace.com |

| Average Grain Size | Refinement from ~3 µm to ~2 µm | mdpi.com |

| Hardness | Up to 18 GPa | scispace.com |

| Fracture Toughness | Up to 4 MPa·m¹/² | scispace.com |

| Optimal 2nd Step Temp. | 1400 °C | mdpi.com |

| Optimal Heating Rate | 4 °C/min | mdpi.com |

| Optimal Holding Time | 5 hours | mdpi.com |

Additive Manufacturing of this compound Structures

Binder Jetting in this compound Manufacturing

Binder jetting (BJ) is an additive manufacturing process that offers a promising route for fabricating complex this compound ceramic structures, especially those with high wall thicknesses and intricate internal geometries. Despite its advantages, BJ faces challenges in achieving high performance, particularly concerning uniform powder bed packing density and achieving high sintered densities.

Detailed Research Findings and Process Parameters:

Research has extensively investigated the influence of various process parameters on the properties of this compound parts fabricated via binder jetting:

Binder Saturation and Powder Layer Thickness: Studies indicate a direct correlation between binder saturation and the density and strength of the green body. Higher binder saturation generally leads to increased density and strength. Conversely, thicker powder layers tend to decrease both the apparent density and bending strength of the green this compound parts. This is attributed to more effective binder penetration and powder bonding with thinner layers, alongside the compressive force applied by the spreading roller, which enhances interlayer contact.

Table 1: Effect of Layer Thickness on Green this compound Properties in Binder Jetting

| Layer Thickness (µm) | Apparent Density (g/cm³) | Bending Strength (MPa) |

| Thinner | Higher | Higher |

| Thicker | Lower | Lower |

Powder Characteristics: The flowability, particle size, and size distribution of the this compound powder are critical to successful binder jetting. Smaller powder particles, such as 1 µm, often exhibit poor flowability and a tendency for agglomeration, particularly at room temperature due to moisture loss. In contrast, larger particles, like 20 µm, demonstrate excellent flowability. Achieving a uniform powder bed with high packing density remains a key challenge, with studies exploring bimodal powder distributions to optimize packing density.

Slurry Infiltration: To overcome the limitation of low sintered densities in binder-jetted this compound parts, subsequent slurry infiltration has proven effective. For instance, infiltrating green parts (fabricated using 20 µm this compound powder, initially having a relative green density of 47-49%) with a highly filled ceramic slurry containing smaller particles (100-180 nm) can significantly increase the relative green density to 73.4% after infiltration and drying. This enhanced green density translates to higher sintered densities, exceeding 90% after sintering at 1675°C, and improved three-point bending strengths of up to 145 MPa.

Table 2: Impact of Slurry Infiltration on this compound Part Density and Strength

| Fabrication Stage | Relative Green Density (%) | Sintered Density (%) (at 1675°C) | Three-Point Bending Strength (MPa) |

| After Binder Jetting | 47-49 | - | - |

| After Slurry Infiltration | 73.4 | >90 | Up to 145 |

Binder Composition and Additives: The binder's properties and the inclusion of flow agents or decomposable additives play a crucial role. The addition of 0.5 wt% hydrophilic fumed silica (B1680970) to this compound powder has been shown to optimize its flowability (angle of repose of 37°) and compatibility with the binder (low contact angle of 21°), leading to an increase in the green strength of the printed object to 0.55 MPa. Furthermore, incorporating decomposable binders, such as zirconium basic carbonate (ZBC), into an inorganic colloidal binder can enhance sintering quality. Increasing ZBC content from 0 to 35 wt% resulted in a 44% increase in sintered density, an improvement in bending strength from 60 MPa to 79 MPa, and a reduction in linear shrinkage from 20% to 13% after sintering at 1500°C.

Table 3: Effect of Zirconium Basic Carbonate (ZBC) Content on Sintered this compound Properties

| ZBC Content (wt%) | Sintered Density Increase (%) | Bending Strength (MPa) | Linear Shrinkage (%) |

| 0 | - | 60 | 20 |

| 35 | ~44 | 79 | 13 |

Applications of Binder-Jetted this compound:

Binder jetting enables the fabrication of this compound components for diverse applications requiring complex geometries. Examples include complex filters with internal flow paths, ceramic water filters with gyroid and perforated structures, and thin ceramic cores for various industrial uses.

Structural and Microstructural Engineering of Alumina

Polymorphic Alumina (B75360) Phases and Phase Transformation Kinetics

This compound exhibits numerous polymorphic phases, including the thermodynamically stable alpha (α)-alumina and several metastable transition aluminas such as gamma (γ), delta (δ), theta (θ), eta (η), chi (χ), and kappa (κ) geoscienceworld.orgmdpi.commdpi.com. These metastable phases tend to transform irreversibly into the stable α-phase upon heating mdpi.comdiva-portal.org.

Table 1: Common this compound Polymorphs and Their Characteristics geoscienceworld.orgmdpi.commdpi.comdiva-portal.orgije.ir

| Polymorph | Stability | Crystal Structure | Key Properties/Applications | Typical Transformation Temperature to α-Al₂O₃ |

| Alpha (α) | Stable | Hexagonal (Corundum) | High hardness, thermal stability, wear-resistant coatings | N/A (Thermodynamically stable) |

| Gamma (γ) | Metastable | Cubic (Spinel-like) | High surface area, catalytic support, adsorbents | ~1050 °C (via intermediate phases) diva-portal.org |

| Delta (δ) | Metastable | Spinel superstructure | Intermediate phase | ~1000-1100 °C (to θ-Al₂O₃) geoscienceworld.org |

| Theta (θ) | Metastable | Monoclinic | Intermediate phase, catalytic support | ~1050-1200 °C elsevier.es |

| Eta (η) | Metastable | Cubic (Spinel-like) | Catalytic support | ~1050 °C (via intermediate phases) diva-portal.org |

| Kappa (κ) | Metastable | Orthorhombic | Wear-resistant coatings | ~1050 °C (via intermediate phases) diva-portal.org |

The kinetics of these phase transformations are influenced by factors such as temperature, particle size, defect density, heating rate, impurities, and the presence of seeds geoscienceworld.orgije.irelsevier.es.

Alpha-alumina (α-Al₂O₃), also known as corundum, is the most thermodynamically stable polymorph with a hexagonal close-packed oxygen anion lattice and aluminum cations occupying two-thirds of the octahedral sites mdpi.comresearchgate.netarxiv.org. Its high melting point (2323 K) and excellent hardness are attributed to this structure researchgate.net.

Controlling the formation of α-Al₂O₃, especially at lower temperatures, is a significant area of research. Traditionally, α-Al₂O₃ requires high growth temperatures, typically around 1000 °C diva-portal.org. However, studies have demonstrated that low-temperature growth of α-Al₂O₃ thin films is achievable. For instance, magnetron sputtering techniques can grow α-Al₂O₃ films at temperatures as low as 280 °C by utilizing a chromia "template" layer to promote nucleation and energetic bombardment to sustain growth diva-portal.org. The use of bio-templating routes, such as eggshell membranes, combined with calcination, has also led to the formation of hexagonal-shaped α-alumina platelets at temperatures as low as 1000 °C researchgate.net. The addition of certain sulfates, like potassium sulfate (B86663), can promote the phase transformation from intermediate γ-Al₂O₃ to α-Al₂O₃ and aid in the formation of single-crystal α-Al₂O₃ hexagonal platelets at 1000 °C researchgate.net.

Metastable aluminas, including γ-, δ-, θ-, κ-, χ-, and η-Al₂O₃, are often referred to as transition aluminas geoscienceworld.org. Among these, γ-alumina is particularly important due to its high specific surface area and defect crystal structure, making it valuable as an adsorbent, catalyst, and catalytic support mdpi.comdiva-portal.org.

The formation of transition aluminas often occurs from the dehydration of aluminum hydroxides like gibbsite (Al(OH)₃) and boehmite (AlOOH) mdpi.commdpi.comelsevier.es. For example, boehmite transforms into γ-Al₂O₃ in the temperature range of 500–550 °C with the departure of structural water elsevier.es. When γ-alumina is heated, its cation sublattice becomes more ordered as it gradually transitions into the δ and θ phases, which possess more ordered structures and are thus increasingly stable mdpi.com. The sequence of transformations from gibbsite can be Al(OH)₃ → γ-AlOOH → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ as calcination temperature increases mdpi.com.

The inter-phase transformations among this compound polymorphs are complex and temperature-dependent. The transition temperatures vary, with γ,δ → θ-Al₂O₃ occurring gradually between approximately 873 K and 1473 K, while γ,δ → α-Al₂O₃ and θ → α-Al₂O₃ transitions occur more dramatically within a narrower range of 1473 K to 1573 K geoscienceworld.org. The transformation of γ-Al₂O₃ to α-Al₂O₃ is accompanied by a volume reduction of about 10% and a significant increase in density (from ~3.56 g/cm³ for γ-Al₂O₃ to ~3.98 g/cm³ for α-Al₂O₃) elsevier.es.

Table 2: Typical this compound Phase Transformation Temperatures geoscienceworld.orgmdpi.comelsevier.es

| Initial Phase | Final Phase | Temperature Range (°C) |

| γ-Al₂O₃ | δ-Al₂O₃ | ~700–800 geoscienceworld.org |

| δ-Al₂O₃ | θ-Al₂O₃ | ~900–1000 geoscienceworld.org |

| θ-Al₂O₃ | α-Al₂O₃ | ~1000–1100 geoscienceworld.org, 1050–1200 elsevier.es |

| γ-Al₂O₃ | α-Al₂O₃ | ~1150 (direct or via intermediates) elsevier.es |

The stability of metastable phases can be influenced by various factors. Particle size plays a role, with smaller particles potentially increasing the transition temperature for γ,δ,θ → α-Al₂O₃ due to a larger energy penalty for phase transitions into α-Al₂O₃ in larger nanoparticles geoscienceworld.org. Conversely, a decrease in crystallite size of boehmite can decrease the transition temperature for γ → α-Al₂O₃ geoscienceworld.org. Impurities and dopants can also significantly affect transformation kinetics and phase stability mdpi.comdiva-portal.org. For example, large dopant ions can induce θ-stabilization, while ions slightly larger than aluminum (e.g., cobalt and copper) can slightly increase the relative stability of the α-phase diva-portal.org. Hydrogen doping, particularly from water vapor in humid environments, can stabilize metastable θ-Al₂O₃ and inhibit its transformation to α-Al₂O₃ by promoting the generation of tetrahedral and octahedral Al vacancies and oxygen vacancies mdpi.com. This local lattice disorder mimics the defect-rich structures of metastable aluminas, enabling their transient growth mdpi.com.

Grain Boundary Engineering and Microstructure Refinement

Grain boundary engineering (GBE) is a strategy to enhance the properties of polycrystalline materials by controlling the type, distribution, and character of grain boundaries mdpi.comelkamehr.com. Grain boundaries, which are interfaces between two crystallites, are considered two-dimensional defects in the crystal structure and significantly influence a material's mechanical properties ilearnengineering.com.

In this compound, microstructure refinement, often achieved through techniques like sintering, is critical for obtaining dense products with optimized properties elsevier.esscielo.br. Fine-grained structures generally lead to increased strength, as grain boundaries act as barriers to dislocation movement ilearnengineering.com. The Hall-Petch equation, σy = σ₀ + k/√d, illustrates this relationship, where σy is the yield strength, σ₀ is the friction stress, k is a constant, and d is the average grain diameter; a smaller grain diameter (d) results in higher yield strength ilearnengineering.com.

Sintering additives, such as yttria (Y) and lanthanum (La), are commonly used in transparent polycrystalline this compound to limit grain growth at high temperatures researchgate.net. These additives tend to segregate to grain boundaries due to their larger cationic size and low solubility in bulk α-alumina researchgate.net. This segregation can influence grain boundary complexions and, consequently, grain growth characteristics researchgate.net. For instance, trivalent dopants like Y and La, at a critical concentration of 3–4 atoms/nm², can lead to the formation of low-mobility monolayer grain boundary complexions, which are essential for limiting grain growth researchgate.net. Bivalent dopants like magnesium (Mg) can create ordered arrays of oxygen vacancies at grain boundaries, facilitating the occupation of cationic sites by trivalent dopants in co-doping scenarios researchgate.net. Twin grain boundaries are often more preferable than general high-angle grain boundaries for achieving monolayer complexions necessary for grain growth limitation researchgate.net.

Abnormal grain growth (AGG), characterized by the development of a wide or bimodal grain size distribution, can occur in doped or impure this compound, often due to the accumulation of impurities like silicon (Si) at grain boundaries, which can induce a structural transformation leading to increased boundary mobility sabanciuniv.edu.

Defect Chemistry and Non-Stoichiometry in this compound Lattices

Defect chemistry in this compound lattices refers to the presence and behavior of point defects, which are imperfections at specific sites within the crystal structure. These defects play a crucial role in determining the material's properties, including electrical conductivity, diffusion, and phase stability jeaconf.orgunacademy.com.

This compound (Al₂O₃) is generally considered a stoichiometric compound, but deviations from ideal stoichiometry can occur, particularly when alloyed with other elements or under specific processing conditions. Non-stoichiometric compounds are those where the ratio of constituent elements deviates from the ideal whole-number ratio defined by their chemical formula unacademy.com. These deviations are accommodated by various point defects, such as vacancies (missing atoms from lattice sites) and interstitial atoms (atoms occupying sites between normal lattice positions) unacademy.comlibretexts.org.

The formation of oxygen vacancies is more favorable at high temperatures and lower oxygen partial pressures jeaconf.org. The presence of these defects can influence the phase stability of this compound. For example, hydrogen doping in this compound can promote the generation of tetrahedral and octahedral Al vacancies and oxygen vacancies, leading to local lattice disorder that stabilizes metastable this compound phases mdpi.com.

Amorphous this compound: Formation and Stabilization Strategies

Amorphous this compound (am-Al₂O₃) lacks a long-range ordered crystalline structure, presenting unique properties and applications, particularly in catalysis and as protective coatings ucsb.eduresearchgate.net. Its formation typically occurs at low temperatures or through rapid quenching methods ucsb.edu.

However, amorphous this compound is metastable and tends to crystallize into various transition aluminas and eventually α-Al₂O₃ upon heating ucsb.eduresearchgate.net. Therefore, strategies for its formation and stabilization at elevated temperatures are crucial for its practical utility.

One approach to stabilizing amorphous this compound is through the formation of nanocomposites. For example, dispersing polysilane molecules into an this compound matrix can sustain bulk amorphous Al₂O₃ up to 900 °C. These dispersed macromolecules covalently bind to the this compound matrix, inducing homogeneously distributed strain fields that help maintain the amorphous state researchgate.net.

Doping with specific elements can also enhance the thermal stability of amorphous this compound. Silicon (Si) doping has been shown to increase the thermal stability window of amorphous this compound thin films by over 100 °C, and also to retard the formation temperature of α-Al₂O₃ by more than 120 °C researchgate.net. Other dopants like yttrium (Y³⁺), phosphorus (P⁵⁺), erbium (Er³⁺), europium (Eu³⁺), lanthanum (La³⁺), iron (Fe³⁺), and chromium (Cr³⁺) can introduce structural disorder, thereby suppressing crystallization and stabilizing the amorphous phase researchgate.net.

Amorphous silica-alumina (ASA) is another important class of amorphous this compound-based materials, widely used as catalysts. Pentacoordinated aluminum (AlV) species in ASA are identified as key surface sites for anchoring and stabilizing metal single-site catalysts, contributing to strong metal-support interaction acs.org. While AlV is rare in conventional ASA, AlV-enriched ASA has been developed to enhance catalytic performance acs.org.

Table 3: Strategies for Amorphous this compound Stabilization researchgate.net

| Strategy | Mechanism | Effect on Stability |

| Nanocomposite Formation (e.g., Polysilane) | Covalent binding, induced strain fields | Sustains bulk amorphous Al₂O₃ up to 900 °C |

| Doping (e.g., Si, Y³⁺, La³⁺) | Introduces structural disorder, suppresses crystallization | Increases thermal stability window, retards α-Al₂O₃ formation temperature |

Surface Chemistry and Interfacial Phenomena of Alumina

Adsorption Mechanisms on Alumina (B75360) Surfaces

Adsorption on this compound surfaces is a multifaceted process that can occur through a variety of mechanisms, including covalent bonding, hydrogen bonding, chemical interactions, nonpolar interactions, electrostatic interactions, and hydrophobic forces. fishersci.ca The specific mechanism is often dependent on the nature of the adsorbate, the this compound phase, and environmental conditions such as pH and temperature.

Molecular Adsorption Studies

Detailed studies on molecular adsorption provide critical insights into the fundamental interactions at the this compound interface.

Water (H2O) Adsorption: Density Functional Theory (DFT) studies on α-Al2O3(0001) surfaces reveal that water adsorption can be dissociative at low coverages, while at higher coverages, molecular adsorption predominates, leading to the formation of hexagonal arrangements of alternating dissociatively and molecularly adsorbed water monomers. wikipedia.org The calculated adsorption energy per water molecule on α-Al2O3(0001) decreases from approximately 1.5 eV for single adsorbed molecules to about 1.2 eV for thin films. wikipedia.org

Experimental investigations using techniques such as temperature-programmed desorption (TPD) and infrared reflection absorption spectroscopy (IRAS) on single-crystal α-Al2O3(0001) in ultrahigh vacuum have shown evidence of molecular water adsorption, with limited or no formation of surface hydroxyls at certain water coverages. ereztech.comnih.gov This contrasts with observations on α-alumina particles under ambient conditions, where surface hydroxyls are readily formed. ereztech.comnih.gov

Further FT-IR spectroscopic studies demonstrate that water adsorption on aluminum oxide surfaces is sensitive to relative humidity (RH). At low RH (below approximately 10%), water adsorbs in an ordered manner, leading to the formation of a stable hydroxide (B78521) layer. At intermediate RH (between 10% and 70%), water adsorbs molecularly in a structured overlayer. Above 70% RH, the adsorption becomes more disordered, consistent with the formation of a liquid-like water layer. wikipedia.org Ab initio molecular dynamics simulations suggest that molecularly adsorbed water on α-alumina (0001) surfaces is metastable and readily dissociates via a kinetically favored pathway, even in the absence of defects. At higher water coverages, rapid dissociation and collective effects, such as water-catalyzed dissociation and proton transfer reactions between adsorbed water and hydroxide, have been observed. wikipedia.org

Carbon Monoxide (CO) Adsorption: CO adsorption is a widely used probe molecule for characterizing Lewis acid sites on this compound surfaces. fishersci.se Molecular beam studies investigating CO adsorption on PdAu bimetallic clusters supported on nanostructured ultrathin this compound films have revealed insights into CO adsorption kinetics and energy. These studies showed that the adsorption rate increases with decreasing temperature, attributed to the reverse spillover of CO from the metal clusters onto the this compound support. nih.gov

Other Molecular Adsorption Studies:

Hydrogen Fluoride (B91410) (HF) Adsorption: Studies on smelter-grade this compound show that hydrogen fluoride adsorption is largely irreversible under typical dry scrubbing conditions. The adsorption process leads to the formation of a thin layer of crystalline aluminum hydroxyfluoride (AlFx(OH)3-x·6H2O) via an aqueous surface reaction. The maximum fluoride adsorption capacity is influenced by relative humidity and the specific surface area of the this compound. wikipedia.org

Molybdate (B1676688) Ion Adsorption: When this compound is immersed in an acidic solution containing molybdate ions (MoO4^2- or AlMo6O24H6^3-), adsorption occurs primarily through electrostatic interactions. This process involves the removal of hydroxyl groups from the this compound surface, generating positively charged sites. This compound can also slightly dissolve in acidic solutions to form AlMo6O24H6^3-. fishersci.se

Organic Molecule Adsorption:

Epoxy Amines: DFT-based mechanistic studies on the adsorption of cured epoxy-amine systems onto this compound surfaces (both dry and hydroxylated) highlight the roles of O-Al and N-Al bonds. On hydroxylated ceramic surfaces, hydrogen bonds (e.g., OH···N) play a vital role, leading to higher adsorption energies compared to dry surfaces. wikipedia.org

n-dodecyl-β-D-maltoside: This sugar-based nonionic surfactant is physisorbed on this compound mainly through hydrogen bonding with surface hydroxyl groups, with no evidence of electrostatic or chemical interaction. fishersci.ca

Fructose (B13574): The adsorption of fructose on this compound has been shown to decrease with increasing pH, suggesting hydrogen bonding as the most probable interaction mechanism. fishersci.ca

Phosphates: At low phosphorus coverage (below 1.2 at/nm2), phosphate (B84403) adsorption on γ-alumina primarily involves the formation of a monodentate complex on μ1-AlIV-OH sites. A bidentate complex involving μ1-AlV-OH sites on the (110) facet is also observed. Beyond this threshold, surface precipitation occurs, leading to the formation of an amorphous aluminum phosphate (AlPO4) phase. fishersci.nl

Surface Reactivity and Catalytic Site Characterization

The catalytic activity of this compound is intrinsically linked to the nature and distribution of its surface active sites, primarily Lewis and Brønsted acid sites, and to a lesser extent, basic sites.

Lewis Acid Sites: Lewis acid sites on this compound surfaces are typically attributed to coordinatively unsaturated aluminum ions, which act as electron acceptor sites. fishersci.se These sites can exist in different forms, such as AlIV, AlVI(1), and AlVI(2), corresponding to strong, medium, and weak acid strengths, respectively. fishersci.se Lewis acid sites can be generated in a controlled manner through methods like alumination and mild steaming, which produce well-distributed nonframework aluminum species that function as strong Lewis acid sites. fishersci.se In catalytic processes, such as the conversion of d-xylose (B76711) to lactic acid, reactive Lewis acid sites in γ-Al2O3 play crucial roles in C-C bond activation and the thermodynamic stability of reaction pathways. cenmed.com The density of Lewis acid sites directly correlates with catalytic activity; for instance, in olefin oligomerization, the addition of strontium oxide (SrO) linearly decreases both the catalytic conversion and the intensity of Lewis acid peaks in IR spectra, indicating that these sites are catalytic. americanelements.com Furthermore, framework-associated aluminum can undergo reversible octahedral-tetrahedral coordination changes, providing a mechanism to switch between Lewis and Brønsted acidity. nih.gov

Brønsted Acid Sites: Brønsted acid sites on this compound are associated with surface hydroxyl (OH) groups. govinfo.gov While some Brønsted acid sites on modified this compound, such as boron this compound, can be stronger than those on γ-alumina, they are often present in smaller quantities due to lower specific surface areas. govinfo.gov Recent research has identified a new type of Brønsted acid site based on penta-coordinated aluminum species (AlV-BAS) in non-silica this compound materials, which holds promise for significantly enhancing acid catalytic performance. govinfo.govcharchem.org Chemical modifications, such as fluorine doping of γ-Al2O3, can induce the formation of Brønsted acidic sites, particularly at lower fluorine concentrations, which are linked to the formation of aluminum hydroxyfluorides (AlF3-x(OH)x). atamanchemicals.com Conversely, the introduction of boron into γ-Al2O3 can increase both its surface area and the concentrations of acid sites. atamanchemicals.com It is also noteworthy that the aluminum center of aluminol groups and existing Brønsted acid sites can themselves exhibit Lewis acid characteristics. ereztech.com

Basic Sites: The strength distribution of basic sites on this compound can be determined through various adsorption studies, contributing to a comprehensive understanding of its acid-base properties. govinfo.gov

Characterization Techniques: A range of advanced analytical techniques is employed to characterize the surface reactivity and catalytic sites of this compound:

Fourier Transform Infrared Spectroscopy (FTIR): Widely used with probe molecules (e.g., pyridine, ammonia (B1221849), acetonitrile, carbon monoxide) to identify and quantify surface hydroxyl groups and various acid sites. wikipedia.orgfishersci.segovinfo.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the surface, useful for confirming direct bonding in surface modification studies. wikipedia.org

Temperature Programmed Desorption (TPD): Used to determine the strength and concentration of adsorption sites by measuring the desorption temperatures of probe molecules like water and ammonia. wikipedia.orgereztech.comnih.govfishersci.se

Electron Paramagnetic Resonance (EPR): Employed with paramagnetic probe molecules (e.g., nitrogen oxide, anthraquinone) to study Lewis acidity. fishersci.se

Solid-state Nuclear Magnetic Resonance (NMR): Specifically 31P and 27Al NMR, are effective for confirming the efficiency of grafting processes and identifying different coordination states of aluminum (AlIV, AlV, AlVI) on the surface. charchem.orgwikipedia.org

Zetametry Measurements: Utilized for solid/liquid interface characterization, particularly in studies involving adsorption from aqueous solutions, such as phosphate adsorption. fishersci.nl

Surface Functionalization and Chemical Modification

Surface functionalization and chemical modification of this compound are critical strategies to tailor its surface properties for specific applications, including altering hydrophobicity, enhancing catalytic activity, or improving biocompatibility.

Grafting: Grafting involves covalently attaching organic molecules or polymers to the this compound surface.

Phosphonate Esters: These compounds can be grafted onto γ-alumina surfaces through reactions under microwave irradiation, a simple method for attaching organic pendant groups, with the efficiency confirmed by solid-state NMR techniques (31P and 27Al). wikipedia.org

Poly(2-hydroxyethyl methacrylate) (PHEMA): this compound nanoparticles can be functionalized by grafting PHEMA via UV-induced polymerization, with successful grafting confirmed by FT-IR spectroscopy. fishersci.ie

Silanes: Organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are commonly used as linkers to graft polymers like polydimethylsiloxane (B3030410) (PDMS) onto mesoporous γ-alumina. This can be achieved through solution phase deposition (SPD) or vapor phase deposition (VPD) methods, with VPD often providing more controlled grafting and better infiltration into the pores. nih.govereztech.com

Organic Layers: Various organic layers can be strongly attached to aluminum surfaces with their native oxide. Methods include the spontaneous reduction of aryldiazonium salts, simultaneous electrochemical grafting of diazonium salts and alkyl iodides, spontaneous reaction of perfluoroalkylamine in organic solvents, and photochemical grafting of acetonitrile. These methods can produce superhydrophobic films when perfluoroalkyl groups are incorporated. americanelements.com

Coating: this compound coatings are applied to surfaces to impart enhanced properties such as corrosion protection, wear resistance, and thermal insulation.

Anodic Oxide Coating: This electrochemical process converts the outer surface of aluminum into a durable aluminum oxide layer, providing superior corrosion resistance, increased hardness, and a wide range of aesthetic finishes. fishersci.nonih.gov

Polymer Coatings: Aluminum coils are often coated with polymers such as polyester, acrylic, epoxy, or fluoropolymers through continuous baking processes for diverse applications. fishersci.no

Thermal Spraying: Techniques like Plasma Spraying (PS) and High Velocity Oxygen Fuel (HVOF) spraying are widely used to apply wear-resistant this compound coatings. HVOF typically yields denser coatings with lower surface roughness due to higher particle velocities. ereztech.comnih.gov

Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD): These advanced techniques are also employed for depositing wear-resistant this compound coatings. nih.gov

Sol-Gel Method: This chemical process is another route for preparing wear-resistant this compound coatings. nih.gov

Ceramic Slurry Coatings: this compound ceramic slurry coatings are used as thermal barriers on gas turbine surfaces and have shown success in improving the tribological properties of internal combustion engine cylinder liners, leading to reduced friction, wear, and cooling requirements. nih.gov

Nano Aluminum Oxide Coatings: Incorporating nano aluminum oxide into paints creates superfine, uniform, and robust network structures on the surface, significantly enhancing scratch resistance (up to three times better than untreated paint) and wear resistance (2 to 4 times higher than traditional coatings). wikipedia.org

Doping: Doping this compound with other elements can modify its surface properties and catalytic behavior.

Fluorine Doping: The introduction of fluorine can modify the acidity of γ-Al2O3, leading to the formation of Brønsted acid sites. atamanchemicals.com

Boron Doping: Doping γ-Al2O3 with boron has been shown to increase its specific surface area and the concentration of both Lewis and Brønsted acid sites. govinfo.govatamanchemicals.com

Composite Doping: Incorporating other ceramic particles like silicon carbide (SiC) and zirconium dioxide (ZrO2) into this compound coatings can improve their wear resistance and reduce the coefficient of friction. nih.gov

Interface Engineering in this compound-Based Systems

Interface engineering involves the deliberate design and modification of the interfacial region between this compound and other materials to control composite properties, enhance adhesion, and manage interfacial reactions.

Oxide Fiber/Oxide Matrix Composites: A significant challenge in oxide fiber/oxide matrix composites is the high reactivity between the oxide fiber and the matrix, which can lead to strong chemical bonding and a reduction in composite toughness. fishersci.beamericanelements.com To overcome this, interface engineering employs interphase materials that prevent strong chemical bonding and facilitate energy-dissipating phenomena such as debonding and crack deflection. fishersci.beamericanelements.com Common interphase materials include tin dioxide (SnO2), lanthanum phosphate (LaPO4), and zirconium dioxide (ZrO2), which are chosen for their low reactivity with this compound. fishersci.be A novel approach involves using barium zirconate (BaZrO3), which reacts in situ with this compound during high-temperature processing to form distinct interfaces that promote crack deflection, thereby enhancing the damage tolerance of this compound-based composites. fishersci.be Porous oxide matrices and fugitive coatings have also been explored as interface engineering strategies. fishersci.be For mullite (B73837) fiber/mullite matrix composites, boron nitride (BN) coatings have proven effective in promoting non-brittle fracture and increasing the work of fracture at room temperature. americanelements.com

This compound/Glass Composites: this compound fibers tend to react strongly with silica (B1680970) components in glass matrices, forming robust chemical bonds that are detrimental to the toughening mechanisms in the composite. alfa-chemistry.com To mitigate this, interphase coatings are applied. For instance, a tin dioxide (SnO2) coating on PRD-166 (this compound + zirconia) fibers acts as an effective barrier between the fiber and the glass matrix, preventing strong chemical bonding and leading to significant improvements in mechanical properties. alfa-chemistry.com Similarly, boron nitride coatings have been used for Nextel 480 (this compound + silica + boria) fibers in glass matrix composites. alfa-chemistry.com

Aluminum-Graphene Nanolayered Composites: In aluminum-graphene nanolayered composites, the presence of a native oxide layer on the aluminum surface typically prevents direct bonding with graphene. wikipedia.org Interface engineering, specifically through the application of an silver (Ag) passivation layer, can suppress the formation of this this compound layer. This allows for direct bonding between the aluminum and graphene, as evidenced by XPS analysis, which in turn leads to a notable enhancement in the composite's mechanical strength. wikipedia.org

Advanced Characterization and Analytical Techniques for Alumina Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques play a pivotal role in the comprehensive characterization of alumina (B75360), enabling researchers to probe its intricate structure and surface characteristics at atomic and molecular levels. These methods provide detailed information that is essential for optimizing synthesis processes, understanding material behavior, and developing new applications.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Surfaces

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the surface properties of this compound, particularly the nature and concentration of surface hydroxyl (OH) groups and Al-O bonding vibrations metall-mater-eng.comresearchgate.net. These hydroxyl groups are critical for understanding this compound's catalytic activity and adsorption properties scispace.com.

FTIR spectroscopy can distinguish between different types of surface hydroxyl groups based on their vibrational frequencies. For instance, various absorption bands in the 3550-3850 cm⁻¹ region are attributed to free or quasi-free surface OH groups researchgate.net. Research indicates that different this compound phases exhibit distinct hydroxyl group characteristics. For α-alumina, bridged (3670 cm⁻¹), tri-bridged (3710 cm⁻¹), and fully isolated octahedral (3775 cm⁻¹) hydroxyls are observed. Both γ- and α-alumina powders contain similar groups, though the 3720 cm⁻¹ site is absent in the latter. The presence of tetrahedrally coordinated Al surface hydroxyls on α-alumina suggests that the surface acts as an extended defect mdpi.com.

FTIR is also utilized to study the interaction of this compound surfaces with adsorbed molecules, providing insights into surface acidity (Lewis and Brønsted acid sites) scispace.comifpenergiesnouvelles.fr. For example, the adsorption of carbon monoxide (CO) at low temperatures can cause a shift in OH bands to lower frequencies, indicating hydrogen bonding and revealing the acidity strength of the OH groups scispace.com. Changes in FTIR spectra, particularly the intensity of OH bands, can also monitor the effect of calcination temperatures on this compound precursors and nanoparticles, confirming the formation of Al-O bonds and the presence of hydroxyl groups metall-mater-eng.comresearchgate.netnih.gov.

Table 1: Characteristic FTIR Absorption Bands for this compound Surface Hydroxyl Groups

| Type of OH Group | Wavenumber (cm⁻¹) | Al Coordination Environment | Reference |

| Bridged OH | 3670 | AlV(OH)AlIV | scispace.commdpi.com |

| Tri-bridged OH | 3710 | AlVI(OH)AlV | scispace.commdpi.com |

| Isolated Octahedral OH | 3775 | AlVI(OH)AlVI | scispace.commdpi.com |

| General Surface OH Groups | 3550-3850 | Various | researchgate.net |

| Al-O Vibration Bands | Low wavenumbers | This compound structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al MAS NMR, is an exceptionally powerful tool for elucidating the local coordination environments of aluminum atoms in both crystalline and amorphous this compound materials nih.govcambridge.orgnih.govacs.org. Unlike techniques that primarily probe long-range order, NMR provides atomic-level insights into the immediate surroundings of aluminum nuclei, distinguishing between four-fold (tetrahedral, AlO₄), five-fold (pentahedral, AlO₅), and six-fold (octahedral, AlO₆) coordinated aluminum sites nih.govnih.gov.

The presence and ratios of these coordination environments are crucial for understanding the properties of this compound, especially its catalytic activity and structural stability. For instance, amorphous this compound phases often contain significant amounts of five-fold coordinated Al(V) subunits, which are distinct from the predominantly four-fold and six-fold coordinated Al found in crystalline phases nih.gov. High-field and multidimensional MAS NMR techniques have enabled detailed studies of these Al(V) species, revealing their crucial role on the surface of γ-Al₂O₃, where they tend to exist as aggregated states nih.govacs.org.

Quantitative ²⁷Al MAS NMR can determine the approximate ratios of Al(IV), Al(V), and Al(VI) environments. For example, in amorphous Al₂O₃, experimental ²⁷Al NMR has shown ratios of approximately 50% Al(IV), 38% Al(V), and 12% Al(VI), although these ratios can vary depending on synthesis techniques and deposition conditions nih.gov. The distinct NMR signals for these coordination environments allow for a deeper understanding of structural evolution during thermal processing and the correlation between localized structure and material properties cambridge.org.

Table 2: Typical ²⁷Al NMR Chemical Shifts for Aluminum Coordination Environments in this compound

| Coordination Environment | Chemical Shift Range (ppm) | Reference |

| Four-fold (AlO₄) | ~74 | nih.gov |

| Five-fold (AlO₅) | ~41 | nih.gov |

| Six-fold (AlO₆) | ~11 | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides semi-quantitative elemental compositions, oxidation states, and chemical bonding information for the outermost 5-10 nanometers of a material uoregon.eduwikipedia.org. For this compound, XPS is invaluable for characterizing the surface chemistry, including the presence of aluminum, oxygen, and potential contaminants like carbon aip.orgresearchgate.net.

XPS can distinguish between metallic aluminum and its oxidized forms (this compound) due to a substantial binding energy shift (approximately 2 eV) in the Al 2p core-level spectra aip.org. This allows for the determination of film thickness on aluminum metal surfaces aip.org. While the Al 2s, Al 2p, and O 1s core levels may not always differentiate between various aluminum oxides, hydroxides, and oxyhydroxides, valence band XPS can reveal subtle chemical differences based on variations in intensity and peak separation of a two-peak structure aip.orgaip.org. This two-peak structure in the valence band is related to Al-O bonding and non-bonding features, and its separation can change with Al-O bonding strength, allowing for differentiation between phases like α-Al₂O₃ and γ-Al₂O₃ aip.org.

XPS is routinely applied to determine the elemental atomic concentrations on this compound surfaces after various treatments, such as cleaning or adhesion promoter applications, providing crucial data for surface engineering and material interaction studies researchgate.net.

Table 3: XPS Core-Level Binding Energies for Aluminum and Oxygen in this compound

| Element | Core Level | Binding Energy (eV) | Information Provided | Reference |

| Aluminum | Al 2p | ~74 (oxidized Al) | Oxidation state, chemical bonding, differentiation from metallic Al | aip.org |

| Oxygen | O 1s | Varies | Chemical environment of oxygen, bonding | aip.org |

Raman Spectroscopy for Phase Identification and Strain Analysis

Raman spectroscopy is a non-destructive technique widely used for the identification of different this compound phases and the analysis of mechanical stress or strain within the material spectroscopyonline.comresearchgate.netnih.gov. Each crystalline phase of this compound (e.g., α-Al₂O₃, γ-Al₂O₃, θ-Al₂O₃) possesses a unique Raman fingerprint, characterized by specific vibrational modes and peak positions researchgate.netrsc.org.

For instance, α-Al₂O₃ (corundum), a highly stable and hard phase, exhibits characteristic Raman active modes that allow its clear identification researchgate.net. Raman spectroscopy can also detect the presence of other polymorphs like γ- and θ-Al₂O₃, even in trace amounts, especially when combined with different laser excitation wavelengths researchgate.netrsc.org.

Beyond phase identification, Raman spectroscopy is highly sensitive to stress and strain in materials. Compressive stress typically leads to a shift of Raman peak positions to higher frequencies (wavenumbers), while tensile stress causes shifts to lower frequencies spectroscopyonline.com. The magnitude of this shift is directly proportional to the induced stress and strain spectroscopyonline.com. This makes Raman spectroscopy a valuable tool for characterizing residual stresses in this compound scales, films, and composites, which is critical for understanding their mechanical performance and durability nih.govosti.gov. For example, studies have determined the pressure dependence of Raman modes in this compound, with a coefficient of 2.07 cm⁻¹/GPa for the E_g modes at 417 cm⁻¹ nih.gov.

Table 4: Characteristic Raman Shifts for this compound Phases

| This compound Phase | Characteristic Raman Shift (cm⁻¹) | Information Provided | Reference |

| α-Al₂O₃ | Distinct active modes | Phase identification, crystallinity | researchgate.netrsc.org |

| γ-Al₂O₃, θ-Al₂O₃ | Distinct active modes | Phase identification, structural changes | researchgate.net |

| General this compound | Shifts due to stress/strain | Compressive/tensile strain, residual stress | spectroscopyonline.comnih.gov |

Laser Induced Breakdown Spectroscopy (LIBS) for Elemental Analysis

Laser Induced Breakdown Spectroscopy (LIBS) is an analytical technique that enables rapid, in-situ, and often non-destructive elemental analysis of various materials, including this compound osti.govnih.govmdpi.com. The principle involves focusing a high-energy laser pulse onto the sample surface, creating a plasma. The light emitted from this plasma, which contains excited atoms and ions, is then collected and analyzed to determine the elemental composition osti.govmdpi.comkoreascience.kr.

A significant advantage of LIBS is its minimal sample preparation requirements, making it suitable for analyzing robust ceramic matrices like high-density this compound osti.govmdpi.com. It allows for the simultaneous detection of multiple elements, including the main matrix elements (aluminum and oxygen) and various impurities or trace elements such as alkali metals (Na, K), alkaline earth metals (Mg, Ca), and transition metals (Ti, Cu, Zn, Zr) koreascience.krppaspk.org. LIBS can achieve low limits of detection (LODs), with reported values around 1 ppm for alkali and alkaline earth metals and in the range of tens to hundreds of ppb for certain transition metals like Ti, Cu, Zn, and Zr in this compound samples koreascience.kr. This capability is crucial for quality control of high-purity this compound used in demanding industrial applications koreascience.kr.

Table 5: Typical Elemental Detection Limits in this compound by LIBS

| Element | Detection Limit (LOD) | Reference |

| Na | 0.64 ppm | koreascience.kr |

| K | 2.4 ppm | koreascience.kr |

| Ca | 0.63 ppm | koreascience.kr |

| Mg | 1.5 ppm | koreascience.kr |

| Ti | 55 ppb | koreascience.kr |

| Cu | 58 ppb | koreascience.kr |

| Zn | 550 ppb | koreascience.kr |

| Zr | 260 ppb | koreascience.kr |

| Eu | Quantifiable | osti.gov |

| Sm | Quantifiable | osti.gov |

UV-Vis Spectroscopy for Optical Properties